methanethione CAS No. 52243-24-0](/img/structure/B14638296.png)
[(Cyclohexylamino)sulfanyl](dimethylamino)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexylamino)sulfanylmethanethione is an organosulfur compound that features both amine and thione functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylamino)sulfanylmethanethione typically involves the reaction of cyclohexylamine with a suitable thiocarbonyl compound. One common method is the reaction of cyclohexylamine with carbon disulfide, followed by the addition of dimethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Cyclohexylamino)sulfanylmethanethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohexylamino)sulfanylmethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Cyclohexylamino)sulfanylmethanethione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (Cyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound’s sulfur and amine groups allow it to form strong bonds with metal ions and other reactive sites in biological molecules. This interaction can inhibit or modify the activity of enzymes, making it useful in medicinal chemistry for developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Dicyclohexylamino)sulfanylmethanethione
- (Cyclohexylamino)sulfanylmethanethione
- (Cyclohexylamino)sulfanylmethanethione
Uniqueness
(Cyclohexylamino)sulfanylmethanethione is unique due to its specific combination of cyclohexyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or as a probe in biochemical studies.
Propriétés
Numéro CAS |
52243-24-0 |
|---|---|
Formule moléculaire |
C9H18N2S2 |
Poids moléculaire |
218.4 g/mol |
Nom IUPAC |
(cyclohexylamino) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H18N2S2/c1-11(2)9(12)13-10-8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 |
Clé InChI |
OYLIRXARNKSBHH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


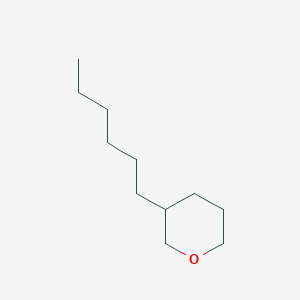
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)


![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
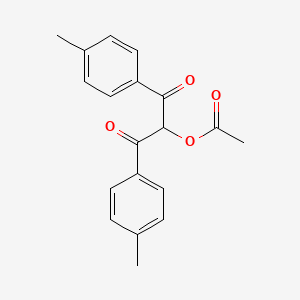
![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)

![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
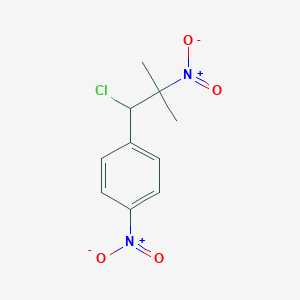
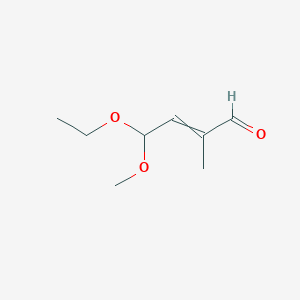
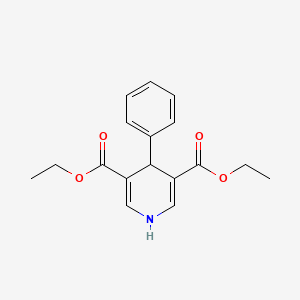
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)
